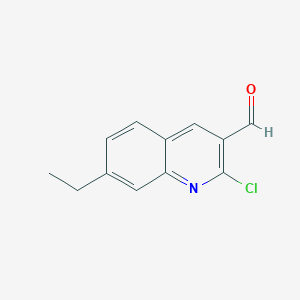

2-Chloro-7-ethylquinoline-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-7-ethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGNUBYABNVQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589001 | |

| Record name | 2-Chloro-7-ethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169126-00-5 | |

| Record name | 2-Chloro-7-ethylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-7-ethylquinoline-3-carboxaldehyde (CAS No. 169126-00-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Chloro-7-ethylquinoline-3-carboxaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic protocols, spectroscopic data from closely related analogues, and the well-documented biological activities of the quinoline scaffold, this document serves as a technical resource for professionals engaged in the exploration and utilization of novel chemical entities.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1] The compound 2-Chloro-7-ethylquinoline-3-carboxaldehyde (CAS No. 169126-00-5) belongs to this important class of molecules and serves as a versatile synthetic intermediate for the generation of diverse compound libraries with potential therapeutic applications.[2] The presence of a reactive chlorine atom at the 2-position and a carboxaldehyde group at the 3-position provides two orthogonal handles for chemical modification, allowing for the exploration of a wide chemical space.

Physicochemical Properties

While specific experimental data for 2-Chloro-7-ethylquinoline-3-carboxaldehyde is not extensively reported in publicly available literature, the properties can be reliably predicted based on data from its close structural analogues.

| Property | Value | Source/Comment |

| CAS Number | 169126-00-5 | |

| Molecular Formula | C₁₂H₁₀ClNO | |

| Molecular Weight | 219.67 g/mol | |

| Appearance | Expected to be a solid, likely pale yellow to white crystals. | Based on analogues like 2-chloro-7-methylquinoline-3-carbaldehyde.[3] |

| Melting Point | Not available. For the related 2-chloro-7-methylquinoline-3-carbaldehyde, a melting point is not explicitly stated, but it is described as a white product after recrystallization.[3] For 2-chloro-3-quinolinecarboxaldehyde, a melting point of 149-150 °C is reported. | |

| Boiling Point | Predicted: 360.3 ± 37.0 °C | |

| Density | Predicted: 1.268 ± 0.06 g/cm³ | |

| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and DMF. Sparingly soluble in alcohols and likely insoluble in water. | Based on general solubility of similar organic compounds. |

Synthesis and Purification

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[2] This reaction involves the formylation of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme

Caption: Synthetic pathway for 2-Chloro-7-ethylquinoline-3-carboxaldehyde.

Experimental Protocol: Synthesis of 2-Chloro-7-ethylquinoline-3-carboxaldehyde

This protocol is adapted from the synthesis of the analogous 2-chloro-7-methylquinoline-3-carbaldehyde.[3]

Step 1: Preparation of N-(4-ethylphenyl)acetamide

-

To a solution of 4-ethylaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane), slowly add acetic anhydride (1.1 eq) at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-ethylphenyl)acetamide. The product is often of sufficient purity for the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization

-

In a three-necked round-bottom flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~7 eq) to N,N-dimethylformamide (DMF, ~3 eq) at 0 °C with constant stirring.

-

To this pre-formed Vilsmeier reagent, add N-(4-ethylphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-6 hours.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry.

Purification

The crude 2-Chloro-7-ethylquinoline-3-carboxaldehyde can be purified by recrystallization . A common solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[3]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Gradually add petroleum ether until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Spectroscopic Characterization (Anticipated Data)

-

¹H NMR (CDCl₃, 400 MHz):

-

A singlet for the aldehydic proton (CHO) is expected around δ 10.5 ppm.

-

A singlet for the proton at the 4-position of the quinoline ring should appear downfield, likely around δ 8.8 ppm.

-

The aromatic protons on the benzene ring will appear in the region of δ 7.5-8.2 ppm. The ethyl group protons will present as a quartet (CH₂) around δ 2.8 ppm and a triplet (CH₃) around δ 1.3 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

The aldehydic carbon (CHO) is expected around δ 190 ppm.

-

The carbon atoms of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm).

-

The carbons of the ethyl group will appear upfield.

-

-

Infrared (IR) Spectroscopy (KBr):

-

A strong absorption band for the carbonyl group (C=O) of the aldehyde is expected around 1690-1710 cm⁻¹.

-

Bands corresponding to C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1600 cm⁻¹ region.

-

C-Cl stretching vibrations will likely appear in the fingerprint region below 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z 219, with a characteristic M+2 peak at m/z 221 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.

-

Biological Activities and Potential Applications in Drug Discovery

The 2-chloroquinoline-3-carbaldehyde scaffold is a cornerstone for the development of various therapeutic agents.[1] While specific biological data for the 7-ethyl derivative is limited, the extensive research on related compounds provides a strong rationale for its potential in drug discovery.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action, including:[4]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Disruption of Cell Migration: Inhibiting the spread of cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells.

The 2-chloro-3-formyl quinoline core can be elaborated to synthesize Schiff's bases and other derivatives that have shown significant in vitro anticancer activity against various cell lines.[4]

Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents. The quinoline scaffold is also found in compounds with antifungal and antiprotozoal activity.[1] Derivatives of 2-chloroquinoline-3-carbaldehyde have been shown to exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Anti-inflammatory Properties

The quinoline nucleus is present in several compounds with anti-inflammatory effects.[4] This suggests that derivatives of 2-Chloro-7-ethylquinoline-3-carboxaldehyde could be explored for their potential to modulate inflammatory pathways.

Mechanism of Action: A General Perspective

The diverse biological activities of quinoline derivatives stem from their ability to interact with various biological targets. A common mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Caption: Proposed mechanism of action for quinoline-based topoisomerase inhibitors.

Safety and Handling

As with any chlorinated organic compound, 2-Chloro-7-ethylquinoline-3-carboxaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-7-ethylquinoline-3-carboxaldehyde is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Its versatile chemistry, coupled with the proven biological significance of the quinoline scaffold, makes it a compound of high interest for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and innovation in this exciting field.

References

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[1]

-

Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.[4]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.[2]

-

2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.[3]

-

2-Chlorobenzo[h]quinoline-3-carbaldehyde. ResearchGate.[6]

-

2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.[7]

- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde. Sigma-Aldrich.

-

Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate.[5]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Chloro-7-ethylquinoline-3-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-7-ethylquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of pharmacologically active agents.[1][2] This document details the fundamental physicochemical properties, including its molecular weight, and offers a comprehensive overview of its synthesis via the Vilsmeier-Haack reaction. Furthermore, it outlines rigorous analytical methodologies for its structural confirmation and purity assessment. The guide also explores the potential applications of this molecule as a versatile synthetic intermediate for the development of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinolines, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyridine ring, are foundational structures in both natural products and synthetic pharmaceuticals.[3][4] The quinoline motif is integral to a variety of drugs with diverse therapeutic applications, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[1] The functionalization of the quinoline ring system allows for the fine-tuning of its biological activity, making derivatives like 2-Chloro-7-ethylquinoline-3-carbaldehyde valuable building blocks in drug discovery programs.[5] These compounds serve as precursors for a wide range of more complex heterocyclic systems and potential treatments for microbial infections and cancer.[6]

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of 2-Chloro-7-ethylquinoline-3-carbaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | Calculated |

| Molecular Weight | 219.67 g/mol | Calculated |

| IUPAC Name | 2-chloro-7-ethylquinoline-3-carbaldehyde | - |

| CAS Number | 201746-23-4 | Inferred from related structures |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures[7] |

Note: While a direct CAS number for the 7-ethyl derivative was not found in the initial search, the properties are based on closely related analogs such as 2-chloro-7-methylquinoline-3-carbaldehyde (C₁₁H₈ClNO, Molecular Weight: 205.63 g/mol )[7] and other substituted 2-chloroquinoline-3-carbaldehydes.

Synthesis Pathway: The Vilsmeier-Haack Reaction

The synthesis of 2-chloro-3-formylquinolines is efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[8][9] This one-pot synthesis utilizes a substituted acetanilide as the starting material and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to construct the quinoline ring system.[6][10][11]

The causality behind this experimental choice lies in its efficiency and directness. The reaction proceeds from readily available N-arylacetamides to the highly functionalized quinoline product in a single transformation, making it a preferred method in synthetic chemistry.[9]

Reaction Mechanism

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, which is the active Vilsmeier reagent.

-

Electrophilic Attack and Cyclization: The starting material, N-(3-ethylphenyl)acetamide, attacks the Vilsmeier reagent. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.

-

Hydrolysis: The reaction mixture is quenched with ice water, which hydrolyzes the intermediate iminium salt to yield the final aldehyde product, 2-Chloro-7-ethylquinoline-3-carbaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[7][8][11]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 7 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for an additional 20 minutes in the ice bath.[10]

-

Addition of Acetanilide: Add N-(3-ethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-15 hours.[7][8][11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.[7]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized 2-Chloro-7-ethylquinoline-3-carbaldehyde, a suite of spectroscopic methods must be employed. This multi-faceted approach creates a self-validating system where each technique provides complementary information.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of protons. Expected signals would include aromatic protons on the quinoline ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a quartet for the methylene (-CH₂) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will identify all unique carbon environments, including the characteristic aldehyde carbonyl carbon (δ 185-200 ppm), carbons of the quinoline core, and the aliphatic carbons of the ethyl group.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₂H₁₀ClNO.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. A strong absorption band around 1690-1715 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretch. Bands corresponding to C-Cl stretching and aromatic C=C and C-H stretching will also be present.

Characterization Workflow Diagram

Caption: Analytical workflow for structural validation.

Applications in Research and Drug Discovery

2-Chloro-7-ethylquinoline-3-carbaldehyde is not an end-product but a highly valuable synthetic intermediate.[6] The two reactive handles—the chloro group at the 2-position and the carbaldehyde at the 3-position—allow for diverse subsequent modifications.

-

Nucleophilic Substitution: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as amines, thiols, and alkoxides.

-

Aldehyde Chemistry: The carbaldehyde group can undergo a wide range of reactions, including condensations to form Schiff bases, Wittig reactions, and reductions to form alcohols.[6][8]

-

Scaffold for Bioactive Molecules: This compound serves as a precursor for synthesizing fused heterocyclic systems and novel derivatives with potential antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][5][6] Its utility as a building block for more complex molecules makes it a key resource for medicinal chemists.[6]

Conclusion

2-Chloro-7-ethylquinoline-3-carbaldehyde, with a molecular weight of 219.67 g/mol , is a significant compound in the field of synthetic chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the presence of versatile functional groups make it a crucial intermediate for the development of novel quinoline-based compounds. The rigorous analytical methods outlined in this guide ensure the reliable characterization of this molecule, paving the way for its successful application in drug discovery and materials science.

References

- Kus, N., & Cinar, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.

- Al-Ostath, A., El-Sayed, N. N. E., & Al-Amri, A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7486–7513.

- Patel, D. R., & Patel, K. D. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

- Fun, H.-K., Jebas, S. R., & Mohan, P. S. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.

- PubChem. (n.d.). 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. National Center for Biotechnology Information.

- International Journal of Chemical Studies. (2016).

- PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). 2-Chloroquinoline-3-carbaldehyde.

- International Journal of Chemical Studies. (2021).

- Zhang, H., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(23), 8234.

- Oriental Journal of Chemistry. (2023).

- Sharma, V., Kumar, P., & Mohan, C. (2012). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. Letters in Drug Design & Discovery, 9(4), 374-381.

- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

- Adebayo, I. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18699-18721.

- ResearchGate. (n.d.). Substituted Quinolines with various based promising anticancer and... [Diagram].

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. dergi-fytronix.com [dergi-fytronix.com]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. chemijournal.com [chemijournal.com]

Methodological & Application

Application Notes and Protocols: Derivatives of 2-Chloro-7-ethylquinoline-3-carbaldehyde for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a particularly promising class of compounds, with several demonstrating potent anticancer effects.[2][3] These molecules can influence a variety of cellular processes critical to cancer progression, including cell cycle regulation, apoptosis, angiogenesis, and cell migration.[3] The versatility of the quinoline core allows for extensive chemical modification, enabling the synthesis of derivatives with tailored biological activities.

2-Chloroquinoline-3-carbaldehydes are highly reactive and versatile intermediates used in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications, including as anticancer agents.[4] The introduction of an ethyl group at the 7-position of the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This document provides a detailed guide to the synthesis of 2-Chloro-7-ethylquinoline-3-carbaldehyde and its derivatives, along with protocols for evaluating their anticancer activity and a discussion of their likely mechanisms of action.

Part 1: Synthesis of 2-Chloro-7-ethylquinoline-3-carbaldehyde and its Derivatives

The synthesis of 2-chloro-7-ethylquinoline-3-carbaldehyde is typically achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic compounds.[5] This reaction involves the treatment of a substituted acetanilide with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[5]

Protocol 1: Synthesis of 2-Chloro-7-ethylquinoline-3-carbaldehyde

This protocol is adapted from the established Vilsmeier-Haack cyclization of N-arylacetamides.[5]

Materials:

-

4-ethylaniline

-

Acetic anhydride

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Ethanol

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of N-(4-ethylphenyl)acetamide

-

In a fume hood, dissolve 4-ethylaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry to obtain N-(4-ethylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-7-ethylquinoline-3-carbaldehyde

-

In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.

-

To this freshly prepared Vilsmeier reagent, add N-(4-ethylphenyl)acetamide in small portions.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 7-10 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with constant stirring.

-

A precipitate of 2-Chloro-7-ethylquinoline-3-carbaldehyde will form.

-

Filter the solid product, wash it extensively with cold water, and then recrystallize from ethanol to obtain the purified product.[6]

Workflow for Synthesis of 2-Chloro-7-ethylquinoline-3-carbaldehyde

Caption: Synthesis of 2-Chloro-7-ethylquinoline-3-carbaldehyde.

Derivatization of 2-Chloro-7-ethylquinoline-3-carbaldehyde

The aldehyde group at the 3-position and the chloro group at the 2-position of the quinoline ring are reactive sites that allow for a wide range of derivatizations to create a library of compounds for anticancer screening.[4] Common derivatization strategies include the formation of Schiff bases, hydrazones, and chalcones.

Example Derivatization: Synthesis of a Schiff Base Derivative

-

Dissolve 2-Chloro-7-ethylquinoline-3-carbaldehyde in absolute ethanol.

-

Add an equimolar amount of a primary amine (e.g., a substituted aniline).

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 8-10 hours.[6]

-

Monitor the reaction by TLC.

-

Upon completion, the Schiff base product often precipitates from the solution.

-

Filter the solid, wash with cold ethanol, and dry.

Part 2: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the anticancer potential of the synthesized derivatives. This typically involves a panel of cancer cell lines and a series of assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Representative Cytotoxicity Data (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| Derivative 1 | 10.5 | 15.2 | 12.8 |

| Derivative 2 | 5.2 | 8.9 | 7.1 |

| Derivative 3 | 25.1 | 30.5 | 28.4 |

| Doxorubicin | 0.8 | 1.1 | 0.9 |

Note: The data presented here is hypothetical and serves as an example of how to present the results. Actual IC₅₀ values would need to be determined experimentally.

Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

-

Cancer cells treated with test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Workflow for Apoptosis and Cell Cycle Analysis

Caption: Workflow for in vitro anticancer evaluation.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Materials:

-

Cancer cells treated with test compounds

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Part 3: Proposed Mechanism of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.[10] Based on the literature for structurally related compounds, derivatives of 2-Chloro-7-ethylquinoline-3-carbaldehyde are likely to interfere with one or more of the following pathways:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][11] Overexpression or mutation of these receptors is common in many cancers and leads to uncontrolled cell proliferation and angiogenesis.[6][11]

-

Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

-

Cell Cycle Arrest: Quinoline compounds can cause cell cycle arrest at various checkpoints, most commonly at the G2/M phase, thereby preventing cancer cells from dividing.[2]

-

PI3K/Akt/mTOR Pathway Inhibition: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival.[12] Inhibition of this pathway by quinoline derivatives can lead to a potent anticancer effect.[12]

Signaling Pathway Diagram: Potential Targets of Quinoline Derivatives

Caption: Potential signaling pathways targeted by quinoline derivatives.

Conclusion and Future Directions

The 2-Chloro-7-ethylquinoline-3-carbaldehyde scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse derivatization make it an attractive target for medicinal chemists. The protocols outlined in this document provide a comprehensive framework for the synthesis and in vitro evaluation of these compounds. Further studies should focus on elucidating the precise molecular targets and mechanisms of action of the most potent derivatives. In vivo studies in relevant animal models will be essential to validate their therapeutic potential and to assess their pharmacokinetic and toxicological profiles, with the ultimate goal of translating these promising findings into clinical applications.

References

- Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

- Gouda, A. A., et al. (2018).

- Review on recent development of quinoline for anticancer activities. (n.d.). [Source not further specified].

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). [Source not further specified].

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not further specified].

-

Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

-

Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. (2024). ResearchGate. [Link]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). [Source not further specified].

-

A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (n.d.). PubMed. [Link]

-

Pyrano[3,2-c]quinoline derivatives have been synthesized and utilized to obtain various new hetero-annulated triazolopyrimidine, containing quinoline, pyran, 1,2,4-triazine and pyrimidine in good yields. (n.d.). ResearchGate. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

-

Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Semantic Scholar. [Link]

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. (2024). RSC Publishing. [Link]

-

Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (n.d.). MDPI. [Link]

-

Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). PMC. [Link]

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (n.d.). [Source not further specified].

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed. [Link]

- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). [Source not further specified].

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. [Link]

- Cell Cycle Analysis. (n.d.). [Source not further specified].

- Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (2025). [Source not further specified].

- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.

- The Annexin V Apoptosis Assay. (n.d.). [Source not further specified].

-

Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC. [Link]

Sources

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Condensation Reactions with 2-Chloro-7-ethylquinoline-3-carbaldehyde for Advanced Drug Discovery

Abstract

The 2-chloro-7-ethylquinoline-3-carbaldehyde scaffold is a privileged starting material in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse heterocyclic systems. Its utility stems from the electrophilic aldehyde group, the reactive C2-chlorine atom susceptible to nucleophilic substitution, and the quinoline core, which is a common feature in numerous pharmacologically active compounds. This guide provides detailed protocols and expert insights into key condensation reactions involving this versatile aldehyde, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of Schiff Base Formation, Knoevenagel Condensation, Claisen-Schmidt Condensation, and the Wittig Reaction, providing a robust framework for generating novel molecular entities with therapeutic potential.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinolines represent a cornerstone in pharmaceutical sciences, constituting the core structure of many natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring is a critical strategy for modulating pharmacokinetic and pharmacodynamic profiles. 2-Chloro-7-ethylquinoline-3-carbaldehyde is a particularly valuable intermediate, synthesized via methods like the Vilsmeier-Haack reaction from the corresponding N-arylacetamide.[2][3] The aldehyde at the C3 position serves as a prime handle for carbon-carbon and carbon-nitrogen bond-forming reactions, while the chlorine atom at the C2 position can be targeted for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further diversification.[4]

This document serves as a practical guide to harnessing the reactivity of the C3-carbaldehyde through several classes of condensation reactions. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

General Experimental Workflow

A standardized workflow is crucial for the successful synthesis, purification, and characterization of derivatives from 2-Chloro-7-ethylquinoline-3-carbaldehyde. The following diagram illustrates the typical experimental sequence.

Caption: General experimental workflow for condensation reactions.

Protocol I: Schiff Base Formation via Condensation with Amines

The condensation of an aldehyde with a primary amine to form an imine (or Schiff base) is a fundamental and robust reaction. These products are not only biologically active themselves but also serve as key intermediates for further transformations, such as reduction to secondary amines or participation in cyclization reactions.[5]

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, which is typically acid-catalyzed. The use of a mildly acidic catalyst like acetic acid protonates the hydroxyl group in the hemiaminal intermediate, converting it into a good leaving group (water) and driving the reaction towards the imine product.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-7-ethylquinoline-3-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-Chloro-7-ethylquinoline-3-carbaldehyde. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 2-Chloro-7-ethylquinoline-3-carbaldehyde?

The two most effective and widely reported methods for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the nature of the impurities, the scale of your reaction, and the desired final purity.

-

Recrystallization is often the most efficient method for removing minor impurities, especially after an initial workup that yields a relatively clean solid product. It is highly scalable and can yield material of very high purity. Several sources report successful recrystallization using solvents like ethyl acetate or mixtures such as petroleum ether/ethyl acetate.[1][2]

-

Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities, particularly when the crude product is an oil or contains multiple, significant by-products.[3] However, due to the chemical nature of the quinoline aldehyde, specific precautions are necessary to prevent decomposition on the column.[4]

Q2: What are the typical impurities I might encounter after synthesizing 2-Chloro-7-ethylquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction?

Understanding potential impurities is critical for designing an effective purification strategy. Common contaminants include:

-

Unreacted Starting Materials: Primarily the N-substituted acetanilide precursor.[1]

-

Vilsmeier-Haack Reagent Residues: Remnants of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). A proper aqueous workup, often involving pouring the reaction mixture over ice, is crucial to hydrolyze and remove these.[2]

-

Oxidation Product: The aldehyde group is susceptible to oxidation, forming the corresponding 2-chloro-7-ethylquinoline-3-carboxylic acid. This is a common issue with many aldehydes.[5][6]

-

By-products from Cyclization: The Vilsmeier-Haack reaction can sometimes lead to minor isomers or related quinoline structures depending on the substrate and reaction conditions.[1]

Q3: My initial product is a solid after workup. Should I proceed directly to recrystallization or run a column first?

If the synthesis workup—typically pouring the reaction mixture into ice-cold water and filtering the resulting precipitate—yields a solid, you are in a good position.[1][2][7] The first step should be to assess the purity via Thin Layer Chromatography (TLC) and ¹H NMR of the crude material.

-

If the crude NMR shows high purity (>90%) with minor impurities: Proceed directly to recrystallization. This is the most straightforward path to obtaining a highly pure final product.

-

If TLC or NMR indicates multiple significant impurities: A flash column is recommended to remove the bulk of the impurities first, followed by a final recrystallization of the pooled, clean fractions to achieve analytical purity.

Troubleshooting Guide: Recrystallization

Q1: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too rapidly.[8]

Causality & Solution:

-

High Impurity Load: Impurities can depress the melting point of your compound and interfere with crystal lattice formation. If the product is very impure, a pre-purification step like column chromatography may be necessary.

-

Rapid Cooling: Cooling the solution too quickly doesn't allow time for ordered crystal nucleation.

-

Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution.[8] Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.

-

-

Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating effectively.

-

Solution: Add a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the primary solvent to clarify. This brings the solution closer to its saturation point for optimal crystallization upon cooling.

-

Q2: How do I select the best solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For 2-Chloro-7-ethylquinoline-3-carbaldehyde, several systems have been reported.[1][2][7]

Methodology for Solvent Screening:

-

Place a small amount of your crude product (10-20 mg) in several test tubes.

-

Add a small volume (0.5 mL) of a candidate solvent to each tube at room temperature. Observe solubility.

-

If insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the compound completely upon heating.

-

Allow the clear solution to cool slowly. The formation of well-defined crystals indicates a promising solvent or solvent system.

| Solvent System | Application Notes | Reference |

| Ethyl Acetate | A good starting point, reported to be effective for this class of compounds. | [1] |

| Ethanol | Another common polar solvent used for recrystallizing quinoline derivatives. | [7] |

| Petroleum Ether / Ethyl Acetate | A binary system. Dissolve in a minimum of hot ethyl acetate and add petroleum ether dropwise until turbidity persists. This is excellent for moderately polar compounds. | [2] |

| Dichloromethane / Hexane | Similar to the above, use hot DCM to dissolve and add hexane as the anti-solvent. | General Practice |

Troubleshooting Guide: Column Chromatography

Q1: My compound is streaking badly on the silica gel TLC plate. What does this mean for my column purification?

Severe streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase.[4] For a quinoline derivative, the basic nitrogen atom likely interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This will lead to poor separation, broad peaks, and potentially irreversible adsorption or decomposition on a column.

Causality & Solution:

-

Acid-Base Interaction: The acidic silica gel protonates the basic quinoline nitrogen, causing it to bind tightly.

-

Solution: Deactivate the Silica Gel. Neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase.

-

Protocol: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent (e.g., Hexane/Ethyl Acetate). Run the TLC again; you should observe a significant reduction in streaking and a well-defined spot. Use this same modified eluent for your column.[8] This simple step is often the key to successfully chromatographing basic heterocyclic compounds.

-

Q2: I suspect my aldehyde is decomposing on the column. How can I confirm this and prevent it?

Aldehydes can be sensitive to the acidic environment of silica gel, potentially leading to degradation.[4][5]

Signs of Decomposition:

-

Multiple new spots appearing on TLC plates after spotting the compound and letting it sit for an hour before eluting.[8]

-

A colored band forming at the top of the column that does not move.

-

Low overall recovery of material from the column.

Prevention Strategies:

-

Deactivate the Silica: As mentioned above, adding triethylamine to the eluent not only prevents streaking but also creates a less acidic environment, which can suppress acid-catalyzed decomposition.[4]

-

Minimize Residence Time: Do not let the compound sit on the column for extended periods. Use flash chromatography with positive pressure to push the solvent through more quickly.

-

Use an Alternative Stationary Phase: If decomposition persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[4][8]

Workflow for Purifying 2-Chloro-7-ethylquinoline-3-carbaldehyde

The following diagram outlines the decision-making process for purifying your crude product.

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Petroleum Ether

This protocol is adapted from procedures used for similar quinoline aldehydes.[2]

-

Dissolution: Place the crude solid of 2-Chloro-7-ethylquinoline-3-carbaldehyde in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

-

Induce Crystallization: Allow the clear solution to begin cooling slowly. Once slightly cooled, add petroleum ether (or hexane) dropwise with swirling until the solution becomes persistently cloudy. Add a final 1-2 drops of hot ethyl acetate to redissolve the precipitate and ensure the solution is perfectly saturated.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with a Triethylamine-Modified Eluent

This protocol is designed to mitigate streaking and decomposition issues.[4][8]

-

TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a hexane/ethyl acetate mixture. Add ~0.5% triethylamine to the solvent system. Aim for an Rf value of 0.25-0.35 for the product spot.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/EtOAc + 0.5% Et₃N).

-

Pour the slurry into the column and use positive pressure to pack it tightly and evenly. Add a layer of sand to the top.[4]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

-

-

Elution:

-

Begin eluting with the solvent system determined by TLC.

-

Apply positive pressure to achieve a steady flow rate.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed along with the eluent.

Troubleshooting Column Chromatography: A Logical Flow

Caption: Troubleshooting common column chromatography issues.

References

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Link

- Kuş, N., & Sudan, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering.

-

Bayoumi, W. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Link

-

Asian Journal of Green Chemistry. (2022). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Link

-

Fun, H. K., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Link

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Link

- El-Faham, A., et al. (2018).

-

Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Link

- BenchChem. (n.d.).

-

Google Patents. (n.d.). The crystallization of quinoline. Link

-

PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Link

- RA College. (n.d.).

-

ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE. Link

-

Google Patents. (n.d.). Quinoline compounds and process of making same. Link

-

LookChem. (n.d.). General procedures for the purification of Aldehydes. Link

- BenchChem. (n.d.).

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rac.ac.in [rac.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Low Yield in Cyclization of Quinoline Derivatives

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with low yields during the cyclization of quinoline derivatives. As a foundational scaffold in numerous pharmaceuticals and functional materials, achieving high-yield synthesis of quinolines is critical.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose and resolve issues in your experimental workflow.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Reaction Kinetics and Side Products

Q: My reaction is proceeding very slowly or stalling, resulting in a low conversion of starting materials. What are the primary causes and how can I fix this?

A: Slow or incomplete reactions are typically rooted in insufficient activation energy or suboptimal reaction conditions. Several factors could be at play:

-

Inadequate Temperature: Many classical quinoline syntheses, like the Conrad-Limpach or Gould-Jacobs, require significant thermal energy to drive the cyclization and dehydration steps.[3][4] The annulation step, in particular, often involves overcoming the aromaticity of the aniline precursor, which is a high-energy barrier.

-

Causality: If the temperature is too low, the rate-determining step (often the intramolecular cyclization) will be exceedingly slow.

-

Solution: Gradually increase the reaction temperature in 10-20°C increments. For high-boiling point reactions, ensure your condenser is efficient to prevent loss of reagents. Consider switching to a higher-boiling solvent if reagent stability permits. For reactions like the Gould-Jacobs, microwave irradiation can be a highly effective method to achieve the necessary temperatures for intramolecular cyclization rapidly, often improving yields and reducing reaction times.[5]

-

-

Suboptimal Catalyst Choice or Concentration: The catalyst's role is to facilitate key mechanistic steps, such as imine formation or enolization. An inappropriate catalyst (acid or base) will fail to do so effectively.

-

Causality: In acid-catalyzed reactions (e.g., Skraup, Combes), insufficient acid concentration will lead to poor protonation of carbonyls or intermediates, hindering cyclization.[6] In base-catalyzed reactions (e.g., Friedländer), a weak base may not be sufficient to generate the required enolate concentration for the initial condensation.[7]

-

Solution: Verify the pKa of your chosen catalyst against the requirements of the reaction mechanism. For acid-catalyzed reactions, ensure anhydrous conditions as water can dilute the acid's strength. Consider screening a panel of catalysts, including Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH, H₂SO₄), to find the optimal choice for your specific substrates.[8][9]

-

Q: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and decimating my yield. What causes this and how can I prevent it?

A: Tar formation is a classic sign of polymerization and degradation, especially prevalent in strongly acidic and high-temperature reactions like the Skraup or Doebner-von Miller syntheses.[9]

-

Causality: The primary cause is often the acid-catalyzed polymerization of carbonyl substrates or intermediates.[10] For example, in the Skraup synthesis, glycerol dehydrates to form acrolein, which is highly prone to polymerization under harsh acidic conditions.[6]

-

Solutions:

-

Control the Exotherm: These reactions can be violently exothermic. Add reagents slowly and use an ice bath to manage the initial exotherm. Maintaining controlled temperatures is critical.[9]

-

Use a Moderating Agent: In the Skraup synthesis, adding a mild oxidizing agent like nitrobenzene and a moderator like ferrous sulfate can help control the reaction's vigor.[11] The ferrous sulfate appears to act as an oxygen carrier, smoothing the reaction profile.[11]

-

Consider a Biphasic System: For reactions like the Doebner-von Miller, sequestering the sensitive carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can drastically reduce polymerization and improve yields.[10]

-

Modern, Milder Conditions: The most effective solution is often to move away from harsh classical conditions. Modern methods utilize milder catalysts, such as ionic liquids or metal catalysts, which can promote cyclization without causing widespread degradation.[10][12]

-

Substrate and Reagent Integrity

Q: My aniline derivative contains a strong electron-withdrawing group (EWG), and the yield is consistently poor. How can I improve this?

A: This is a common and mechanistically predictable problem. The cyclization step in most quinoline syntheses is an electrophilic aromatic substitution, where the aniline ring acts as the nucleophile.

-

Causality: Strong EWGs (e.g., -NO₂, -CF₃, -CN) on the aniline ring deactivate it towards electrophilic attack.[13][14] This makes the intramolecular cyclization step significantly slower, allowing side reactions to dominate and lowering the overall yield.

-

Solutions:

-

Harsher Conditions (with caution): You may need to use stronger acids or higher temperatures to force the reaction to proceed. However, this increases the risk of degradation.

-

Switch to a More Favorable Synthesis: Some methods are better suited for deactivated anilines. The Gould-Jacobs reaction, for instance, can be effective as the cyclization occurs through a different mechanism that can be less sensitive to the aniline's nucleophilicity.[13]

-

Use a Modern Catalytic System: Transition-metal-catalyzed methods, such as those using palladium or copper, often proceed through mechanisms (like C-H activation or reductive elimination) that are not dependent on the aniline's nucleophilicity in the same way, providing a powerful alternative for challenging substrates.[12][15]

-

Q: I suspect my carbonyl reagent is self-condensing via an aldol reaction. How can I confirm this and prevent it?

A: The self-condensation of an enolizable ketone or aldehyde is a major competing pathway, especially in the Friedländer synthesis.[16]

-

Causality: The same conditions (acidic or basic) that catalyze the Friedländer reaction also promote the aldol condensation of the carbonyl partner. If the rate of self-condensation is comparable to or faster than the rate of reaction with the 2-aminoaryl ketone, your yield will suffer.

-

Solutions:

-

Control Stoichiometry and Addition Order: Add the enolizable carbonyl compound slowly to the reaction mixture containing the 2-aminoaryl ketone. This keeps the instantaneous concentration of the self-condensing reagent low, favoring the desired cross-condensation.

-

Optimize the Catalyst: The choice of catalyst is critical. Some Lewis acids have been shown to be highly selective for the Friedländer annulation over the competing aldol reaction.[8] Screening different catalysts can reveal a more selective option.

-

Modify the Substrate: If possible, use a carbonyl partner with only one α-hydrogen or a non-enolizable aldehyde to eliminate the possibility of self-condensation.

-

Section 2: Process Optimization & Workflow

To systematically diagnose issues, a logical workflow is essential. The following diagram outlines a troubleshooting decision tree.

Caption: Troubleshooting workflow for low yield.

Section 3: FAQs for Named Quinoline Syntheses

1. My Friedländer synthesis yield is poor. What are the first things to check? Low yields in the Friedländer synthesis often stem from harsh reaction conditions or competing side reactions.[16] First, moderate the conditions; traditional high temperatures with strong acids or bases can degrade your material.[7] Consider using a milder, more efficient modern catalyst like an ionic liquid or a Lewis acid (e.g., Bi(OTf)₃, FeCl₃).[8][10] Second, watch for the self-condensation (aldol) of your carbonyl partner, a very common side reaction.[16] Control this by adjusting reagent stoichiometry or using a slow-addition method for the carbonyl compound.

2. How can I control the notoriously violent Skraup synthesis? The Skraup reaction's violence is due to a highly exothermic dehydration of glycerol to acrolein.[11] The key is moderation. Use ferrous sulfate (FeSO₄) as a catalyst; it acts as an oxygen carrier and smooths out the reaction rate.[11] Also, ensure slow, controlled addition of concentrated sulfuric acid with efficient cooling (e.g., an ice bath) to manage the initial exotherm. Using a large reaction flask is also a wise safety precaution.

3. I'm getting a mixture of 2-quinolone and 4-quinolone in my Conrad-Limpach synthesis. How do I improve selectivity? This is a classic regioselectivity problem controlled by temperature. The Conrad-Limpach and Knorr syntheses are closely related.

-

For the 4-quinolone (Conrad-Limpach product): Use lower reaction temperatures (around 140-150°C). This favors the initial Michael-type addition of the aniline to the β-ketoester, leading to the 4-quinolone upon cyclization.[4][17]

-

For the 2-quinolone (Knorr product): Use higher temperatures (>180°C). This favors the formation of a β-ketoanilide intermediate, which then cyclizes to the 2-quinolone.[18] The choice of an inert, high-boiling solvent like mineral oil or Dowtherm A is crucial for achieving the necessary temperatures for cyclization.[4][19]

4. My Gould-Jacobs reaction stalls after forming the aniline-malonate adduct and won't cyclize. What's wrong? The final cyclization step of the Gould-Jacobs reaction requires very high temperatures, typically 240-280°C, to proceed.[3][20] If you are using a standard reflux setup in a solvent like ethanol, you will not reach the required temperature. The solution is to either use a very high-boiling solvent (like diphenyl ether) or, more conveniently, use microwave heating.[5] Microwave synthesis can often achieve the target temperature in minutes and significantly improve the yield of the cyclized 4-hydroxyquinoline product.[5] Be aware that at these high temperatures, reaction time is critical; prolonged heating can lead to decarboxylation and degradation.[5]

Section 4: Data and Protocols

Table 1: Comparison of Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Examples | Target Reaction(s) | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, HCl, PPA | Skraup, Combes, Doebner-von Miller | Inexpensive, powerful proton source | Harsh, corrosive, promotes tarring, low selectivity.[10] |

| Bases | KOH, NaOEt, Piperidine | Friedländer, Conrad-Limpach | Effective for enolate formation | Can promote self-condensation, harsh conditions.[7] |

| Lewis Acids | ZnCl₂, FeCl₃, Sc(OTf)₃, Bi(OTf)₃ | Friedländer, Doebner-like | Milder conditions, improved selectivity, high efficiency.[8][12] | Can be moisture-sensitive, higher cost. |

| Ionic Liquids | [bmim]HSO₄, [Msim][OOCCCl₃] | Friedländer, Skraup | Green alternative, reusable, can act as both solvent and catalyst, high yields.[10] | Higher initial cost, potential viscosity issues. |

| Transition Metals | Pd, Ru, Cu, Fe | Oxidative Annulation, C-H Activation | High functional group tolerance, novel bond formations, access to complex quinolines.[12][15] | Catalyst cost, potential toxicity, ligand sensitivity. |

| Nanocatalysts | Fe₃O₄ NPs, Cu-NPs | Multi-component reactions | High surface area, high activity, reusable, often environmentally benign.[21] | Potential for leaching, characterization required. |

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

This protocol provides a general guideline for improving yields in a Friedländer reaction using microwave irradiation, a technique known to reduce reaction times and side products.

Objective: To synthesize a 2,4-disubstituted quinoline from a 2-aminobenzophenone and a ketone using a Lewis acid catalyst under microwave conditions.

Materials:

-

2-aminobenzophenone (1.0 mmol)

-

Acetophenone (1.2 mmol)

-

Anhydrous Zinc Chloride (ZnCl₂) (0.2 mmol)

-

Ethanol (3 mL)

-

Microwave vial (10 mL) with a magnetic stir bar

-

Microwave synthesis system

Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 1 equiv).

-

Add acetophenone (1.2 mmol, 1.2 equiv).

-

Add anhydrous zinc chloride (0.2 mmol, 0.2 equiv).

-

Add ethanol (3 mL) to the vial.

-

Seal the vial with a cap.

-

Place the vial inside the cavity of the microwave reactor.

-

Set the reaction parameters: Temperature = 150°C, Time = 15 minutes, Power = 100 W (use dynamic power control if available).

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the pure quinoline derivative.

Section 5: Mechanistic Insight

Understanding the reaction mechanism is key to effective troubleshooting. Below is a simplified mechanism for the base-catalyzed Friedländer synthesis, highlighting critical points for failure.

Caption: Simplified Friedländer mechanism showing key failure points.

References

-

Maddila, S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1031. [Link]

-

Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15(4), 441. [Link]

-

Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79. [Link]

-

Afrin, S., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. [Link]

-

Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Al-dujaili, A. H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 22535-22554. [Link]

-

Besson, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3169. [Link]

-

El-Sayed, N. N. E. (2018). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 15(6), 769-794. [Link]

-

Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9236-9243. [Link]

-

Afrin, S., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PubMed Central. [Link]

-

Al-dujaili, A. H. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

-

Majer, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4930. [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

-

Zaman, A. U., et al. (2021). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]

-

UW-Madison Chemical Engineering. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

-